3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALUFLHDXMUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Structural Components
The target compound integrates three structural domains:
- Pyrazolo[3,4-d]pyrimidin-4-one core : Provides the heterocyclic backbone through a fused pyrazole-pyrimidine system.
- 1-Phenyl substituent : Introduced at the N1 position to enhance steric and electronic properties.
- 3-Methoxybenzamide group : Attached via an amide linkage at the C5 position, contributing to solubility and bioactivity.
Step-by-Step Preparation Methods
Traditional Condensation Approach
Synthesis of 4-Oxo-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-ylamine
- Cyclization : React ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with urea at 160°C for 6 hours to form the pyrimidinone ring.
- Amination : Treat the intermediate with ammonium acetate in acetic acid under reflux to introduce the C5 amine group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 160°C (cyclization) |
| Solvent | Acetic acid (amination) |
| Time | 6–8 hours |
| Yield | 68–72% |
Amide Bond Formation
- Activation : React 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate 3-methoxybenzoyl chloride.
- Coupling : Combine the acyl chloride with 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (amine:acyl chloride) |
| Solvent | Anhydrous DCM |
| Catalyst | Triethylamine (2 eq) |
| Temperature | 0°C → room temperature |
| Yield | 75–82% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.
One-Pot Protocol
- Combine precursors A and B with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).
- Irradiate at 120°C for 15 minutes using a microwave reactor.
Performance Comparison :
| Method | Time | Yield |
|---|---|---|
| Traditional reflux | 8h | 75% |
| Microwave | 15m | 80% |
Optimization of Reaction Conditions
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using acetonitrile/water (70:30) mobile phase.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group at position 3 undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) is a common reagent for this transformation, converting the methoxy group to a carbonyl group (C=O). This reaction likely proceeds via the formation of a quinone intermediate, though specific mechanistic details for this compound are not explicitly reported.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | Demethylated carbonyl derivative |
Reduction Reactions
The carbonyl groups in the pyrazolo[3,4-d]pyrimidine core and benzamide moiety are susceptible to reduction. Sodium borohydride (NaBH₄) or other reducing agents can convert ketones to secondary alcohols, though the selectivity toward specific carbonyl groups may depend on steric and electronic factors.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | NaBH₄, inert atmosphere | Alcohol derivatives |
Hydrolysis of the Benzamide Group
The benzamide moiety undergoes hydrolysis under basic conditions (e.g., sodium ethoxide in aqueous solutions) to form the corresponding carboxylic acid. This reaction is critical for studying the compound’s biotransformation and stability in physiological environments .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH, aqueous solution | Benzoic acid derivative |
Substitution Reactions on the Pyrazolo[3,4-d]pyrimidine Core
While direct substitution data for this compound is limited, analogous pyrazolo[3,4-d]pyrimidines exhibit reactivity at the C4 and C5 positions. For example, bromination at C5 of related pyrimidinones has been achieved using Br₂, followed by Suzuki coupling to introduce aryl groups . These reactions suggest potential for functionalization at analogous sites in the target compound.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, solvent | Brominated derivative |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl-substituted derivative |
Thermal Stability and Degradation
The compound’s thermal stability is influenced by its heterocyclic structure. Pyrazolo[3,4-d]pyrimidines generally undergo decomposition at high temperatures (>250°C), with potential cleavage of the benzamide moiety or rearrangement of the pyrazolo-pyrimidine ring .
Mechanistic Insights from Analogues
Research on structurally similar compounds (e.g., 3,5-dimethoxy derivatives) highlights the role of the pyrazolo[3,4-d]pyrimidine core in kinase inhibition, which may involve covalent interactions with target enzymes. While direct reactivity data for the target compound is sparse, these analogues provide a framework for predicting its behavior in biochemical assays.
Analytical Techniques for Reaction Monitoring
Key techniques for tracking reactions include:
-
NMR spectroscopy : To monitor changes in the methoxy group or benzamide proton signals.
-
HPLC/MS : For quantifying reaction yields and identifying byproducts.
-
X-ray crystallography : To confirm structural modifications (e.g., oxidation products).
Comparison of Reactivity Across Functional Groups
| Functional Group | Typical Reactions | Reagents/Conditions |
|---|---|---|
| Methoxy (C3) | Oxidation to carbonyl | KMnO₄, acidic |
| Benzamide | Hydrolysis to carboxylic acid | NaOH, aqueous |
| Pyrazolo[3,4-d]pyrimidine | Bromination, Suzuki coupling | Br₂, Pd catalyst |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold. For instance, one study demonstrated that a related compound exhibited significant inhibitory activity against several cancer cell lines, including A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound was found to induce apoptosis in A549 cells at low micromolar concentrations, with an IC50 value of 2.24 µM compared to doxorubicin's IC50 of 9.20 µM .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | A549 | 2.24 | Apoptosis induction |
| Analog 1 | MCF-7 | 1.74 | Cell proliferation inhibition |
| Doxorubicin | A549 | 9.20 | Chemotherapy agent |
EGFR Inhibition
Another promising application of pyrazolo[3,4-d]pyrimidine derivatives is their role as epidermal growth factor receptor (EGFR) inhibitors. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance EGFR inhibitory activity, making these compounds valuable in treating cancers that are resistant to traditional therapies .
Table 2: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various synthetic routes that focus on modifying the pyrazolo[3,4-d]pyrimidine core to optimize its biological activity. Structure-activity relationship studies have indicated that specific substitutions on the benzamide and pyrazolo rings are crucial for enhancing anticancer properties .
Case Studies
Several case studies have been documented where pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their pharmacological effects:
- Case Study on Anticancer Activity : A derivative similar to this compound was tested against a panel of human cancer cell lines. The results showed that it induced significant apoptosis and inhibited cell proliferation effectively .
- Case Study on EGFR Inhibition : Research demonstrated that certain derivatives could effectively inhibit EGFR activity in vitro, suggesting their potential use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyrimidine core and have been studied for their biological activities.
1H-pyrazolo[3,4-c]pyridines: Another class of compounds with a similar structure, known for their potential medicinal applications.
Uniqueness
3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific functional groups and substitution pattern, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₁₅N₅O₃
- Molecular Weight : 361.4 g/mol
- CAS Number : 899996-18-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. It has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the regulation of cell growth and survival. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer) cells.
| Compound | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT116 | EGFR WT Inhibition (µM) | EGFR T790M Inhibition (µM) |
|---|---|---|---|---|
| 12b | 8.21 | 19.56 | 0.016 | 0.236 |
| 3-methoxy-N-(4-oxo...) | TBD | TBD | TBD | TBD |
The compound showed promising results as an EGFR inhibitor with an IC₅₀ value indicating strong potency against both wild-type and mutant forms of the receptor .
Apoptotic Induction
Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, a critical factor in regulating apoptosis. This increase suggests that the compound promotes pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals .
Case Studies
A study focusing on pyrazolo[3,4-d]pyrimidine derivatives highlighted the synthesis and evaluation of various compounds for their anticancer activity. Among these, compounds structurally similar to 3-methoxy-N-(4-oxo...) exhibited significant growth inhibition across multiple cancer cell lines. The most active derivatives demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with substituents. Key steps include:
- Core formation : Condensation of 1-phenyl-3-methyl-5-aminopyrazole with diketones under acidic conditions (e.g., glacial acetic acid) .
- Benzamide introduction : Coupling reactions using reagents like EDCI or DCC in polar solvents (e.g., DMSO, ethanol) .
Optimization strategies :- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Use DMSO for improved solubility of intermediates .
- Catalysts : Triethylamine enhances acylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) .
Basic: What analytical techniques are most effective for characterizing the structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and core integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1635 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Advanced: How can researchers resolve contradictory data regarding inhibitory potency across kinase isoforms?
Answer:
Conflicting IC₅₀ values (e.g., KDM4B: 0.39 µM vs. KDM2A: 13.4 µM ) may arise from assay variability or isoform-specific binding pockets.
Methodological approaches :
- Orthogonal assays : Use fluorescence polarization (FP) and thermal shift assays to cross-validate binding .
- Structural analysis : Compare X-ray co-crystal structures to identify critical residue interactions .
- Kinase panel screening : Test against broad kinase families (e.g., CMGC, AGC) to assess selectivity .
Advanced: What computational strategies predict binding modes with targets like CDK2 or phosphodiesterases?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets using PyMOL for visualization .
- Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity .
Basic: What are the primary biological targets and assays used to evaluate activity?
Answer:
- Targets : Kinases (CDK2, KDM4B), phosphodiesterases (PDE9A), and histone demethylases .
- Assays :
- Enzyme inhibition : Fluorescence-based ADP-Glo™ kinase assays .
- Cellular efficacy : MTT assays for cytotoxicity (IC₅₀ in cancer cell lines) .
- Antiviral activity : Plaque reduction assays in viral-infected Vero cells .
Advanced: How to design experiments assessing metabolic stability and preclinical toxicity?
Answer:
- Metabolic stability :
- In vitro : Liver microsomal assays (human/rat) with LC-MS quantification of parent compound .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates .
- Toxicity :
- hERG assay : Patch-clamp electrophysiology to assess cardiac risk .
- In vivo PK : Plasma half-life (t₁/₂) and bioavailability studies in rodent models .
Basic: What are critical considerations for reproducibility in synthesis and bioactivity testing?
Answer:
- Synthesis :
- Standardize anhydrous conditions for moisture-sensitive steps .
- Document reaction times (±5% tolerance) and reagent batch numbers .
- Bioassays :
- Use internal controls (e.g., staurosporine for kinase assays) .
- Validate cell line authenticity via STR profiling .
Advanced: Which structural modifications enhance target selectivity, and how to conduct SAR studies?
Answer:
- Modifications :
- Substituent effects : Trifluoromethyl groups improve PDE9A binding (IC₅₀: 0.6 nM) .
- Core rigidity : Cyclopropane rings reduce off-target interactions .
- SAR workflow :
- Synthesize 10–15 analogs with systematic substituent variations .
- Test in parallel against primary and counter-targets .
Advanced: How to address discrepancies between in vitro enzyme inhibition and cellular efficacy?
Answer:
Discrepancies may stem from poor cell permeability or efflux pump activity.
Solutions :
- Permeability assays : Caco-2 monolayer transport studies .
- Prodrug strategies : Introduce ester moieties for enhanced uptake .
- Chemical proteomics : Use activity-based protein profiling (ABPP) to identify off-targets .
Basic: What are recommended storage conditions and stability profiles?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Stability :
- pH 7.4 buffer : >90% stability after 24 hours at 25°C .
- Light exposure : Degrades by 15% under UV light (λ = 254 nm) in 6 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
